1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs
Preparation Methods
The synthesis of 1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with appropriate reagents under controlled conditions. The preparation process generally includes:
Starting Materials: 1-methylpyrazole and 2-methylpyrazole.
Reaction Conditions: The reaction is often carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at low temperatures (0°C) under a nitrogen atmosphere
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different functional groups and applications.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: A compound with similar structural features but different biological activities.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Used as an agrochemical with distinct properties.
Properties
Molecular Formula |
C9H14ClN5 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H13N5.ClH/c1-13-6-4-9(12-13)10-7-8-3-5-11-14(8)2;/h3-6H,7H2,1-2H3,(H,10,12);1H |
InChI Key |
WCFJRQZKWDGCJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=NN2C.Cl |
Origin of Product |
United States |
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